1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid
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Overview
Description
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core . Industrial production methods often utilize catalytic processes and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Its derivatives are studied for their potential antiviral, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in rooting agents. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
1-Carbamoyl-2,3-dihydro-1H-indole-2-carboxylic acid is a compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indole derivatives have garnered significant attention in medicinal chemistry due to their roles in various biological processes and their presence in numerous natural products.
- IUPAC Name: this compound
- CAS Number: 155883-52-6
- Molecular Formula: C10H10N2O3
- Molecular Weight: 218.20 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It modulates the activity of various enzymes and receptors, influencing cellular signaling pathways. The compound's structure allows it to bind to active sites on proteins, potentially inhibiting or activating their functions.
Antiviral Properties
Recent studies have highlighted the potential of indole derivatives, including this compound, as antiviral agents. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV integrase activity effectively. One derivative exhibited an IC50 value of 0.13 μM against HIV-1 integrase, indicating strong antiviral potential .
Anticancer Activity
Indole derivatives are also explored for their anticancer properties. Research indicates that modifications on the indole core can enhance cytotoxicity against various cancer cell lines. For example, the introduction of halogenated groups significantly improved the inhibitory effects on cancer cell proliferation .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties as well. Studies suggest that indole derivatives can inhibit bacterial growth and may serve as leads for developing new antibiotics .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves Fischer indole synthesis methods, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. Its derivatives are synthesized through various chemical transformations that enhance biological activity.
Properties
IUPAC Name |
1-carbamoyl-2,3-dihydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-10(15)12-7-4-2-1-3-6(7)5-8(12)9(13)14/h1-4,8H,5H2,(H2,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPJQNDIYNQKMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434148 |
Source
|
Record name | 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155883-52-6 |
Source
|
Record name | 1-CARBAMOYL-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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